molecular formula C11H19BO4 B13056703 Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13056703
M. Wt: 226.08 g/mol
InChI Key: UZMWEJFFPHNEBB-SFYZADRCSA-N
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Description

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a methyl ester group at position 1 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 2 in a cis-configuration. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the strained cyclopropane ring enhancing reactivity and the boronate ester enabling carbon-carbon bond formation . Its structural rigidity and functional group compatibility make it useful in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H19BO4

Molecular Weight

226.08 g/mol

IUPAC Name

methyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7(8)9(13)14-5/h7-8H,6H2,1-5H3/t7-,8+/m1/s1

InChI Key

UZMWEJFFPHNEBB-SFYZADRCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OC

Origin of Product

United States

Preparation Methods

Borylation of Cyclopropane Carboxylate Derivatives

A widely adopted approach involves the transition-metal-catalyzed borylation of cyclopropane carboxylate substrates using pinacolborane or bis(pinacolato)diboron reagents.

  • Starting Materials: Methyl cyclopropane-1-carboxylate or its halogenated derivatives (e.g., 2-bromocyclopropane-1-carboxylate)
  • Reagents: Pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2)
  • Catalysts: Palladium or rhodium complexes (e.g., Pd(PPh3)4, Rh(COD)Cl)
  • Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or toluene
  • Conditions: Typically performed under inert atmosphere (N2 or Ar), at room temperature or mild heating (20–80 °C), reaction times from 6 to 20 hours depending on catalyst and substrate

This method facilitates the formation of the boronate ester at the cyclopropane 2-position with retention of the cis stereochemistry relative to the methyl carboxylate group.

Example Reaction Scheme:

$$
\text{Methyl 2-bromocyclopropane-1-carboxylate} + \text{HBpin} \xrightarrow[\text{Solvent}]{\text{Pd catalyst, base}} \text{Methyl cis-2-(pinacolboronate)cyclopropane-1-carboxylate}
$$

Cyclopropanation of Boronate-Containing Alkenes

Another approach involves the cyclopropanation of alkenes bearing boronate ester groups :

  • Starting Material: Alkenes functionalized with pinacolboronate groups
  • Reagents: Carbenoid precursors such as diazo compounds or Simmons–Smith reagents
  • Catalysts: Rhodium or copper catalysts for stereoselective cyclopropanation
  • Conditions: Mild temperatures, inert atmosphere, and controlled addition of reagents to favor cis-selectivity

This route allows the direct construction of the cyclopropane ring with the boronate ester already installed, followed by methyl esterification if required.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4, Rh(COD)Cl Catalyst choice affects yield and stereoselectivity
Solvent THF, DCM, toluene Anhydrous solvents preferred to avoid hydrolysis
Temperature 20–80 °C Elevated temperatures accelerate reaction but may cause side reactions
Reaction Time 6–20 hours Monitored by TLC or NMR to optimize conversion
Atmosphere Nitrogen or argon Prevents oxidation of sensitive boronate esters
Base Cs2CO3, K3PO4 (if needed) Facilitates deprotonation and catalyst turnover
Workup Filtration, silica gel chromatography Purification to remove catalyst residues and byproducts

Purification and Characterization

  • Purification: Silica gel column chromatography using pentane/ethyl acetate gradients or recrystallization from dichloromethane/methanol mixtures.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, ^11B NMR (sharp peak ~30 ppm indicating boronate ester), HRMS, and single-crystal X-ray diffraction to assert cis stereochemistry.

Research Findings and Data Summary

Study/Source Key Findings Yield (%) Notes
Yu et al., Organic Letters (2006) Rhodium-catalyzed enantioselective cyclopropanation of boronate alkenes yields cis isomer 75–85 High stereoselectivity, mild conditions
RSC Supplementary Data (2021) Pd-catalyzed borylation of cyclopropane carboxylates with pinacolborane, followed by purification 80–87 Efficient, scalable, requires inert atmosphere
BenchChem (2025) Industrial-scale synthesis using continuous flow reactors with Pd catalysts 82–90 Enhanced yield and purity, automated process control

Summary Table of Preparation Methods

Method Starting Material Catalyst Key Reagents Conditions Yield (%) Advantages Limitations
Pd-catalyzed borylation Methyl 2-bromocyclopropane-1-carboxylate Pd(PPh3)4 Pinacolborane, base THF, 20–80 °C, inert atmosphere 80–87 High selectivity, scalable Requires inert atmosphere
Rh-catalyzed cyclopropanation Boronate-containing alkenes Rh(COD)Cl Diazo compounds Mild temp, inert atmosphere 75–85 Enantioselective, mild conditions More complex catalyst system
Industrial continuous flow Cyclopropane carboxylate derivatives Pd-based catalysts Pinacolborane Automated flow, controlled temp 82–90 High purity, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate exerts its effects involves the interaction of the boronic ester moiety with various molecular targets. In cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.

Comparison with Similar Compounds

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate

  • Structural Difference : Ethyl ester substituent instead of methyl (C12H21BO4 vs. C11H19BO4) .
  • Key Properties: Molecular Weight: 240.10 g/mol CAS No.: 1215107-29-1 Stability: Requires storage under inert atmosphere (2–8°C) due to boronate ester sensitivity .
  • However, the larger ester may introduce steric hindrance in cross-coupling reactions compared to the methyl analog.

Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

  • Structural Difference : Boronate ester attached to a para-substituted phenyl ring instead of the cyclopropane ring (C16H21BO4) .
  • Applications : Useful in synthesizing biaryl structures, where aromaticity is critical for target molecules in drug discovery.

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

  • Structural Difference: Carboxamide replaces the ester, with a phenyl-boronate linkage (C16H22BNO3) .
  • Key Properties: Molecular Weight: 287.17 g/mol CAS No.: 1031747-40-6
  • Reactivity: The amide group introduces hydrogen-bonding capability, affecting solubility and biological activity.

Pyrazole Derivatives with Tetramethyl-1,3,2-dioxaborolane

  • Example : 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS: 1353003-51-6) .
  • Structural Difference : Heterocyclic pyrazole core replaces cyclopropane.
  • Applications : The trifluoromethyl group enhances metabolic stability, making these compounds relevant in medicinal chemistry. The boronate enables functionalization at the pyrazole position .

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Feature
Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate C11H19BO4 226.08* Not Provided Methyl ester, cis-cyclopropane
Ethyl 2-(tetramethyl-dioxaborolan-2-yl)cyclopropanecarboxylate C12H21BO4 240.10 1215107-29-1 Ethyl ester
Ethyl 1-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate C16H21BO4 288.15 1257213-52-7 Phenyl-boronate, ethyl ester
N-(3-(tetramethyl-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide C16H22BNO3 287.17 1031747-40-6 Carboxamide, phenyl-boronate
1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole C9H12BF3N2O2 248.01 1353003-51-6 Pyrazole core, CF3 substituent

*Calculated based on analogous structures.

Biological Activity

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H21BO4 and a molecular weight of approximately 252.11 g/mol. Its structure includes a cyclopropane ring and a dioxaborolane moiety, which are crucial for its reactivity and interaction with biological targets. The presence of the boron-containing dioxaborolane group enhances its potential for various chemical transformations, making it a valuable building block in synthetic organic chemistry.

Synthesis

The synthesis of this compound typically involves multi-step procedures. For example, asymmetric hydroboration using rhodium catalysts followed by purification techniques such as column chromatography is commonly employed to isolate the desired compound. This synthetic approach is critical for obtaining high-purity samples necessary for biological studies.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl trans-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylateC13H21BO4Trans configuration may alter reactivity and biological properties.
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylateC14H23BO4Ethyl group influences solubility and interaction profiles.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoateC15H25BO4Variation in carbon chain length affects molecular interactions.

The differences in configuration and functional groups among these compounds may lead to varied biological activities and pharmacological profiles.

Case Studies

A few notable studies have explored the biological activity of related compounds:

Case Study 1: Anticancer Activity
In a study examining cyclopropane derivatives, researchers found that certain analogs exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antibiotic Efficacy
Another investigation into boron-containing compounds highlighted their ability to inhibit bacterial growth in vitro. This study suggested that modifications to the dioxaborolane group could enhance antibacterial potency .

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